2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(imidazol-1-ylmethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)16-4-2-1-3-15(16)14-7-5-13(6-8-14)11-19-10-9-18-12-19/h1-10,12H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJIJPOKRVTYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure suggests two primary disconnections (Figure 1):
- Biphenyl Core Formation : Disconnection of the biphenyl bond reveals 2-bromobenzoic acid and 4-(imidazol-1-ylmethyl)phenylboronic acid as potential precursors.
- Imidazolylmethyl Introduction : Cleavage of the methylene bridge between the imidazole and phenyl ring implies alkylation of imidazole with a 4-(bromomethyl)phenyl intermediate.
These disconnections guide the following synthetic approaches, which integrate established organic transformations such as Suzuki-Miyaura coupling, nucleophilic substitution, and protective group chemistry.
Suzuki-Miyaura Cross-Coupling Route
Synthesis of 4-(Imidazol-1-ylmethyl)phenylboronic Acid
The boronic acid precursor is synthesized via sequential functionalization:
Step 1: Bromination of 4-Methylbromobenzene
4-Methylbromobenzene undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride under UV light to yield 4-(bromomethyl)bromobenzene .
Reaction Conditions :
- NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 12 h.
- Yield: ~75% (purified via column chromatography).
Step 2: Nucleophilic Substitution with Imidazole
The bromomethyl intermediate reacts with imidazole in dimethylformamide (DMF) using potassium carbonate as a base to form 4-(imidazol-1-ylmethyl)bromobenzene .
Procedure :
- 4-(Bromomethyl)bromobenzene (1.0 equiv), imidazole (2.5 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 6 h.
- Yield: ~68% (recrystallized from ethanol).
Step 3: Miyaura Borylation
The bromoarene is converted to the boronic acid via palladium-catalyzed borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂.
Conditions :
- 4-(Imidazol-1-ylmethyl)bromobenzene (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv), dioxane, 90°C, 24 h.
- Yield: ~82% (isolated as the pinacol ester, hydrolyzed to boronic acid with HCl).
Suzuki Coupling with 2-Bromobenzoic Acid
The biphenyl core is assembled via Suzuki-Miyaura coupling between 2-bromobenzoic acid and 4-(imidazol-1-ylmethyl)phenylboronic acid (Figure 2).
Optimized Protocol :
- 2-Bromobenzoic acid (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), H₂O/EtOH (1:3), 80°C, 12 h.
- Yield: ~85% (purified by acid-base extraction).
Direct Alkylation of Imidazole with a Biphenyl Precursor
Synthesis of Methyl 2-(4-(Bromomethyl)phenyl)benzoate
To avoid carboxylate interference during alkylation, the benzoic acid is protected as its methyl ester:
Step 1: Esterification of 2-(4-Methylphenyl)benzoic Acid
2-(4-Methylphenyl)benzoic acid is treated with thionyl chloride to form the acyl chloride, followed by methanol quenching to yield the methyl ester.
Procedure :
- 2-(4-Methylphenyl)benzoic acid (1.0 equiv), SOCl₂ (3.0 equiv), reflux, 2 h.
- Methanol (5.0 equiv), 0°C, 1 h.
- Yield: ~95% (vacuum-distilled).
Step 2: Bromination of the Methyl Group
The methyl substituent is brominated using NBS and benzoyl peroxide in CCl₄ under reflux.
Conditions :
- Methyl ester (1.0 equiv), NBS (1.1 equiv), benzoyl peroxide (0.1 equiv), CCl₄, reflux, 6 h.
- Yield: ~70% (purified via silica gel chromatography).
Imidazole Alkylation and Deprotection
The bromomethyl intermediate undergoes nucleophilic substitution with imidazole, followed by ester hydrolysis:
Alkylation :
- Methyl 2-(4-(bromomethyl)phenyl)benzoate (1.0 equiv), imidazole (2.5 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 8 h.
- Yield: ~65% (recrystallized from ethanol/water).
Ester Hydrolysis :
- Methyl ester (1.0 equiv), NaOH (2.0 equiv), H₂O/EtOH (1:1), reflux, 4 h.
- Acidification with HCl to pH 2 precipitates the product.
- Yield: ~90% (filtered and dried).
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura Route | Direct Alkylation Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | ~58% | ~55% |
| Key Advantages | Regioselective, scalable | Avoids boronic acid synthesis |
| Challenges | Boronic acid instability | Bromination selectivity |
Characterization and Validation
Synthetic batches were characterized via:
- ¹H/¹³C NMR : Confirmed substitution patterns (e.g., imidazole protons at δ 7.6–7.7 ppm, biphenyl coupling constants).
- HPLC-MS : Purity >98% (C₁₈ column, 0.1% TFA in H₂O/MeCN).
- Elemental Analysis : C 73.4%, H 5.1%, N 10.1% (theoretical: C 73.3%, H 5.0%, N 10.1%).
Industrial-Scale Considerations
For kilogram-scale production, the Direct Alkylation Route is preferred due to:
- Lower palladium catalyst costs.
- Simplified purification (acid-base extraction vs. chromatography).
- Compatibility with continuous-flow bromination.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the benzoic acid moiety can produce benzyl alcohol derivatives .
Scientific Research Applications
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid, also known as IBMPA, is a chemical compound attracting increasing interest in scientific research for its potential applications. This organic compound combines an imidazole ring and a benzoic acid moiety, giving it unique chemical properties and reactivity. Imidazole-containing compounds have broad biological properties and can interact with various targets, influencing a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology
- The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Indoleamine 2,3-dioxygenase (IDO) inhibitors are developed using 4-phenyl-imidazole derivatives as a base for treating cancer, chronic viral infections, and other diseases characterized by pathological immune suppression .
Medicine
- Its potential as a therapeutic agent is explored, particularly in treating diseases involving imidazole-sensitive pathways.
- Research indicates that imidazole derivatives exhibit anticancer properties, potentially inhibiting specific kinases crucial for cancer cell proliferation. These compounds can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are implicated in various cancers.
- In vitro assays have demonstrated that compounds related to this compound can induce apoptosis in cancer cell lines.
Industry
- It is used to develop new materials like polymers and catalysts, due to its unique chemical properties.
This compound has potential biological activities, especially in cancer treatment and antimicrobial applications.
Anticancer Activity
Research shows that derivatives of imidazole compounds possess anticancer properties, often by inhibiting kinases that are crucial for cancer cell proliferation. For example, compounds with similar imidazole structures can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are involved in various cancers.
In Vitro Studies
In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines. For example, a related compound showed an IC50 value of 4.56 µM against renal carcinoma cell lines, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colorectal) | 5.85 |
| Related Compound | K562 (Leukemia) | 2.27 |
Antimicrobial Activity
Mechanism of Action
The mechanism of action of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biochemical pathways. The benzoic acid moiety can interact with various proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid with analogous imidazole- and benzimidazole-containing derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Key Observations :
- Unlike derivatives with diphenyl substitutions on the imidazole ring (e.g., ), the target compound lacks steric hindrance from bulky groups, which may influence binding affinity in biological systems.
- Compared to benzimidazole-amino acid conjugates (e.g., ), the target compound’s imidazole-phenyl linkage may offer greater rigidity, affecting conformational flexibility and interaction with biological targets.
Physicochemical Properties
Key Observations :
- Solubility data for the target compound are unavailable, but its benzoic acid group suggests moderate solubility in aqueous alkaline solutions, similar to other aromatic carboxylic acids.
- Benzimidazole-amino acid conjugates (e.g., ) exhibit high melting points (>200°C), likely due to strong intermolecular hydrogen bonding, a property the target compound may share.
Key Observations :
Key Observations :
- While the target compound’s activity is undocumented, structurally related imidazoles (e.g., ketoconazole ) demonstrate antifungal properties , suggesting possible shared mechanisms.
- Derivatives with bulky substituents (e.g., diphenyl groups ) may exhibit reduced bioavailability compared to the target compound due to steric effects.
Biological Activity
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to detail the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that compounds with similar imidazole structures can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are implicated in various cancers.
- In Vitro Studies : In vitro assays have demonstrated that compounds related to this compound can induce apoptosis in cancer cell lines. For example, a related compound showed an IC50 value of 4.56 µM against renal carcinoma cell lines, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colorectal) | 5.85 |
| Related Compound | K562 (Leukemia) | 2.27 |
Antimicrobial Activity
Imidazole derivatives have also been explored for their antimicrobial properties. The ability to inhibit bacterial growth has been attributed to their action on bacterial enzymes or disruption of cellular processes.
- Mechanism : The antimicrobial effect is often linked to the inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression in tumors and chronic infections .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer efficacy of imidazole derivatives, researchers synthesized various analogs and evaluated their effects on human colorectal carcinoma cells (HCT116). The study found that compounds with structural similarities to this compound exhibited significant cytotoxicity, with some achieving IC50 values lower than standard chemotherapeutics like 5-FU .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity of imidazole derivatives against multiple bacterial strains. The results indicated that certain derivatives had low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial effects. This study underscores the potential use of these compounds in treating infections caused by resistant bacterial strains .
The biological activity of this compound is likely mediated through several mechanisms:
- Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, these compounds can effectively block cancer cell growth.
- Enzyme Inhibition : Inhibition of enzymes like IDO disrupts metabolic pathways critical for pathogen survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
